![molecular formula C6H12N2 B2545557 1,4-二氮杂双环[4.2.0]辛烷 CAS No. 31029-60-4](/img/structure/B2545557.png)

1,4-二氮杂双环[4.2.0]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

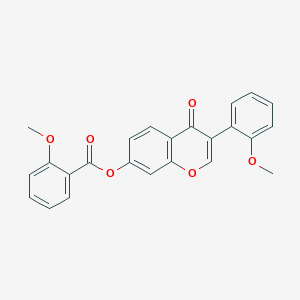

1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a bicyclic organic compound with a nitrogen atom at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and has been studied for its potential in synthesizing other complex molecules.

Synthesis Analysis

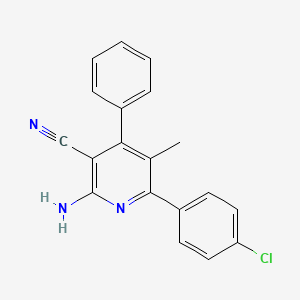

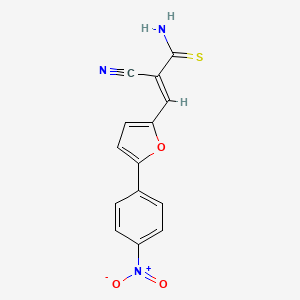

DABCO has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, multicomponent reaction in aqueous media, highlighting its role in promoting environmentally friendly reactions . Additionally, DABCO can form an addition complex with bromine, which serves as an excellent oxidizing agent for the selective oxidation of sulfides to sulfoxides . The synthesis of perdeuterio-DABCO has also been described, which is of mechanistic importance due to its role as a quencher of singlet oxygen .

Molecular Structure Analysis

The molecular structure of DABCO has been characterized through X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum . The crystal structure of DABCO diiodide monohydrate has been determined, revealing the presence of protonated nitrogen atoms and the formation of hydrogen bonds .

Chemical Reactions Analysis

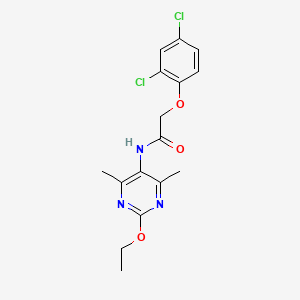

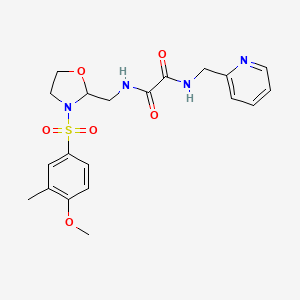

DABCO acts as a Lewis base and organocatalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes, leading to the formation of trans-chloro esters, chlorohydrins, and chloro ethers . It has also been used to catalyze the condensation reactions between malononitrile, 4-arylurazoles, and aromatic aldehydes under ultrasound irradiation conditions to produce pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The thermal behavior and polymorphism of DABCO salts have been investigated, revealing reversible phase transitions and enantiotropic relationships between polymorphs . The salts exhibit different thermal properties and crystal structures depending on their stoichiometry and temperature. The dielectric and second harmonic generation properties of DABCO-based materials have also been explored, indicating its potential in the development of switchable materials . The synthesis and crystal structures of DABCO-derived cage structures have been studied, showing the formation of stable motifs in the crystal structures of the racemic dialkyl dicarboxylates .

科学研究应用

有机合成中的催化剂

DABCO广泛用作有机合成中的催化剂。它以其高反应性、无毒性和环保性能而著称。该化合物促进了各种有机转化,产生了具有优异选择性和产率的产品(Baghernejad, 2010)。

分子结构分析

DABCO及其衍生物的分子结构一直是研究的主题,特别是在其在生物碱和托烷环系统中的作用方面。X射线结构分析和振动分析等技术已用于此目的(S. Britvin et al., 2017)。

络合物的合成

DABCO已用于合成各种复杂的有机化合物。例如,它已被用于超声加速缩合反应中,并作为合成吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物的催化剂(D. Azarifar 等,2013)。

单线态氧的猝灭剂

DABCO是单线态氧的有效猝灭剂,该性质在化学和生化氧化过程中具有重要意义。这种作用在其氘代衍生物DABCO-2H12中尤为显着(A. Gorman & M. C. Standen, 1988)。

离子液体的制备

已制备出基于DABCO的离子液体,并将其用于合成生物活性化合物,展示了其在制药工业中的用途(F. Shirini et al., 2017)。

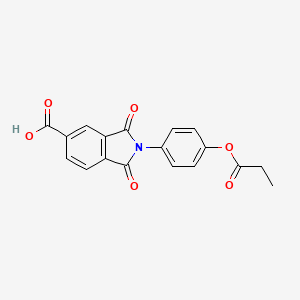

酰胺和酯的合成

DABCO已用于羧酸的脱羧酰化,有助于生产各种酰胺和酯。此过程以其无金属催化剂和高产率而著称(Jun-Rong Zhang et al., 2017)。

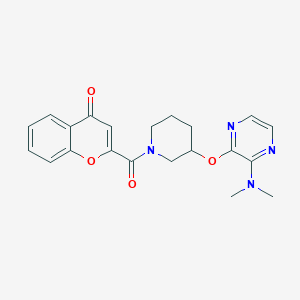

哌嗪产品的合成

已评价了源自DABCO的季铵盐用于合成哌嗪衍生物。这包括这些盐与各种亲核试剂的亲核开环反应(Nenad Maraš et al., 2012)。

四氢苯并[b]吡喃衍生物的合成

DABCO用作催化剂,在水性介质中以一步法、环境友好的方式合成四氢苯并[b]吡喃衍生物(D. Tahmassebi et al., 2011)。

作用机制

Target of Action

1,4-Diazabicyclo[4.2.0]octane, often referred to as DABCO, is a versatile compound that has been used in various chemical reactions due to its unique properties . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . This makes 1,4-Diazabicyclo[4.2.0]octane a primary target in many organic transformations .

Mode of Action

The interaction of 1,4-Diazabicyclo[4.2.0]octane with its targets results in significant changes in the chemical reactions. It acts as a weak Lewis base, comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The combination of strong nucleophile and good nucleofugic group properties allows 1,4-Diazabicyclo[4.2.0]octane to be employed as a catalyst for many organic transformations .

Biochemical Pathways

1,4-Diazabicyclo[4.2.0]octane is involved in various biochemical pathways. It is used in the synthesis of piperazine derivatives, starting from 1,4-Diazabicyclo[4.2.0]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-Diazabicyclo[4.2.0]octane as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[4.2.0]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazabicyclo[42It is known that 1,4-diazabicyclo[420]octane is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[4.2.0]octane’s action are primarily seen in its role as a catalyst in various organic transformations . For instance, it is used in the Morita–Baylis–Hillman reaction and related nucleophilic activation processes involving allenes and cyclopropanes .

Action Environment

The action, efficacy, and stability of 1,4-Diazabicyclo[4.2.0]octane can be influenced by environmental factors. For instance, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, 1,4-Diazabicyclo[4.2.0]octane must be stored under inert gas atmosphere in a refrigerator . Furthermore, it is moderately toxic and causes irritation upon contact with skin or eyes .

安全和危害

未来方向

属性

IUPAC Name |

1,4-diazabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZPCJDZJHLWMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C1CNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)